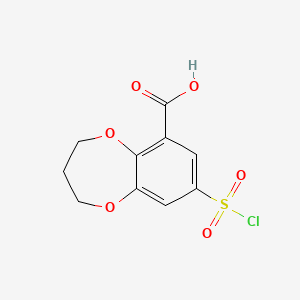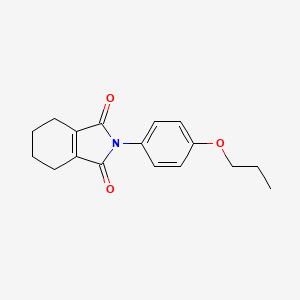
2-Acetamido-5-(((phenylamino)carbonyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid typically involves the acylation of 2-amino-5-nitrobenzoic acid followed by reduction and subsequent coupling with phenyl isocyanate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-acetamido-5-nitrobenzoic acid
- 2-amino-5-nitrobenzoic acid
- Phenyl isocyanate
Uniqueness
2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of acetamido and phenylamino groups provides distinct chemical properties that differentiate it from similar compounds.
特性
CAS番号 |
85237-61-2 |
|---|---|
分子式 |
C16H15N3O4 |
分子量 |
313.31 g/mol |
IUPAC名 |
2-acetamido-5-(phenylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C16H15N3O4/c1-10(20)17-14-8-7-12(9-13(14)15(21)22)19-16(23)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,21,22)(H2,18,19,23) |
InChIキー |
COOFKYGVLDDFCE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


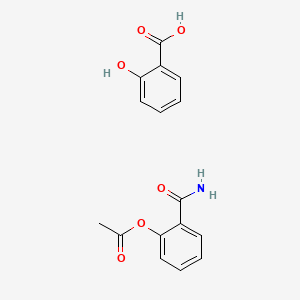

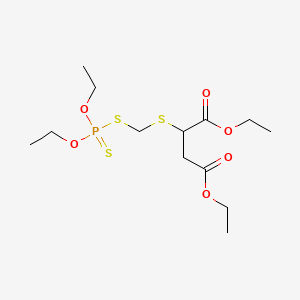

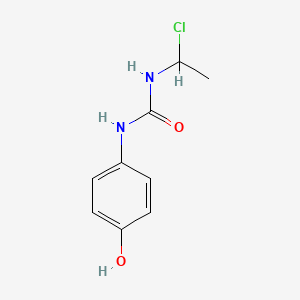
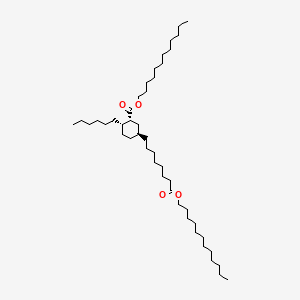


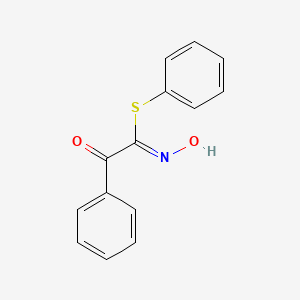

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
